2-(Dichloromethyl)-1,3-dioxolane
Description
Significance as a Heterocyclic Scaffold in Contemporary Organic Synthesis
The 1,3-dioxolane (B20135) ring system is a cornerstone of modern synthetic strategies, primarily serving as a protecting group for carbonyl compounds (aldehydes and ketones). libretexts.org The formation of a dioxolane by reacting a carbonyl compound with ethylene (B1197577) glycol under acidic conditions is a robust and reversible process. wikipedia.orglibretexts.org This protective function is crucial in multi-step syntheses where a carbonyl group needs to be shielded from reactions such as reduction with hydrides or additions of organometallic reagents. youtube.com
In the context of 2-(dichloromethyl)-1,3-dioxolane, the dioxolane moiety serves to protect the aldehyde functionality of its precursor, dichloroacetaldehyde (B1201461). This allows chemists to perform reactions on other parts of a molecule without affecting the latent aldehyde group. The stability of the dioxolane ring under neutral and basic conditions makes it an effective and reliable scaffold. youtube.com Once the desired chemical transformations are complete, the acetal (B89532) can be hydrolyzed under acidic conditions to regenerate the original carbonyl group. wikipedia.org
The general reaction for the formation of a 1,3-dioxolane is presented below:
Data Tables
Table 1: Physicochemical Properties of Related Dioxolane Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-(Chloromethyl)-1,3-dioxolane | C4H7ClO2 | 122.55 | Monochloro derivative, widely used as a building block. sigmaaldrich.com |
| 2-(Dichloromethyl)-2-methyl-1,3-dioxolane | C5H8Cl2O2 | 171.02 | Dichloro derivative with a methyl group at the 2-position. nih.gov |
| 2,2-Bis(chloromethyl)-1,3-dioxolane | C5H8Cl2O2 | 171.02 | Contains two chloromethyl groups, used in polymer chemistry. chemscene.comnih.gov |
Table 2: General Synthesis of 2-Substituted-1,3-dioxolanes
| Reaction | Reactants | Catalyst | General Conditions |
| Acetal Formation | Aldehyde or Ketone, Ethylene Glycol | Acid (e.g., H2SO4, p-TsOH) | Typically performed with removal of water to drive equilibrium. organic-chemistry.orggoogle.com |
| Deprotection (Hydrolysis) | 2-Substituted-1,3-dioxolane | Aqueous Acid | Reverses the formation to yield the carbonyl compound and ethylene glycol. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2612-35-3 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
156.99 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H6Cl2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2 |
InChI Key |
SSSGAAOTAXJXPM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C(Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 2 Dichloromethyl 1,3 Dioxolane
Nucleophilic Substitution Reactions
The presence of the dichloromethyl group is a key structural feature that significantly influences the molecule's reactivity towards nucleophiles.
The dichloromethyl group (-CHCl₂) at the C2 position of the 1,3-dioxolane (B20135) ring markedly enhances the electrophilicity of the molecule. The two chlorine atoms are strongly electron-withdrawing, which creates a significant partial positive charge on the methyl carbon. This electronic effect makes the side chain susceptible to attack by nucleophiles. Compared to analogous compounds with less electronegative substituents, 2-(dichloromethyl)-1,3-dioxolane shows increased reactivity in nucleophilic substitution reactions.
Research comparing chloromethyl and trifluoromethyl substituents on dioxolane rings indicates that the chloromethyl groups lead to greater electrophilicity, rendering the compound more reactive in nucleophilic substitutions. Furthermore, as a mono-substituted derivative, this compound benefits from lower steric hindrance compared to di-substituted analogs (e.g., 2,2-bis(chloromethyl)-1,3-dioxolane), which can contribute to faster reaction kinetics in certain contexts.
A primary application of the enhanced reactivity of halomethyl dioxolanes is in the synthesis of aminomethyl dioxolane derivatives. These transformations proceed via a nucleophilic substitution mechanism where an amine displaces a halide. Specifically, 2-halomethyl-1,3-dioxolanes, such as the chloro- or bromo-derivatives, serve as the electrophilic substrate for attack by a primary or secondary amine.
The reaction involves the amine's lone pair of electrons attacking the electrophilic carbon of the halomethyl group, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. This process yields the corresponding 2-aminomethyl-1,3-dioxolane analog. The conditions for this substitution typically require elevated temperatures to achieve optimal yields and reaction rates.
| Parameter | Condition | Rationale |
| Starting Material | 2-Halomethyl-1,3-dioxolane | Electrophilic substrate for nucleophilic attack. |
| Nucleophile | Primary or secondary amine (e.g., Methylamine) | Provides the amino group for substitution. |
| Temperature | 100°C to 200°C (150-170°C preferred) | To overcome the activation energy and optimize reaction rate and yield. |
| Mechanism | Nucleophilic Substitution (SN2 type) | The amine attacks the carbon bearing the halogen, displacing the halide. |
Ring-Opening and Cyclization Transformations of the Dioxolane Moiety
The 1,3-dioxolane ring, while generally stable, is a cyclic acetal (B89532) and is susceptible to cleavage under certain conditions, particularly acidic ones. The stability of the ring can be influenced by the nature of the substituent at the C2 position. The electron-withdrawing dichloromethyl group can impact the stability and reactivity of the adjacent acetal linkages.
Cationic ring-opening polymerization is a characteristic reaction of 1,3-dioxolane and its derivatives. rsc.orgorientjchem.org This process is often initiated by acidic catalysts and proceeds via oxonium ion intermediates. However, these polymerizations are frequently accompanied by competing cyclization reactions, where the propagating chain end attacks a diether linkage within its own chain ("backbiting"), leading to the formation of stable cyclic oligomers. rsc.org Increasing monomer conversion and higher monomer-to-initiator ratios tend to increase the formation of these cyclic structures. rsc.org While this behavior is well-documented for the parent 1,3-dioxolane, the presence of the bulky and electron-withdrawing dichloromethyl group in this compound would be expected to influence the kinetics and product distribution of such polymerizations.
Oxidation and Reduction Reactions of the Dioxolane Ring System
The 1,3-dioxolane ring system can undergo both oxidation and reduction, although these reactions often require specific reagents to proceed without affecting other parts of the molecule.
Oxidation: The dioxolane ring is generally stable to mild oxidizing agents. However, strong oxidants can cleave the acetal. For instance, C2 oxidation can lead to a ring-opening reaction. The use of powerful reagents may result in the formation of ester or lactone products through cleavage of the C-O bonds within the ring. organic-chemistry.org
Reduction: Reduction of the dioxolane ring can convert the cyclic acetal into a diol. This transformation typically requires strong reducing agents capable of cleaving ether-like linkages.
The stability of the dioxolane ring towards oxidation and reduction is a key feature that allows it to be used as a protecting group for carbonyl compounds while other functional groups in the molecule are manipulated. organic-chemistry.orgwikipedia.org Deprotection, which is essentially a hydrolysis reaction, can be achieved with aqueous acid. organic-chemistry.org
Reactivity with Diazo Compounds and Carbene Generation
The reaction of dioxolanes with carbenes—highly reactive species often generated from diazo compounds—can lead to insertion reactions.
While carbene insertion into carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds is a well-established method in organic synthesis wikipedia.orgnih.gov, formal insertion into the carbon-oxygen (C-O) bonds of a stable acetal like a dioxolane is less common. However, a related reaction has been reported for the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives. In a two-step process, various aldehydes are first converted to their corresponding 1,3-dioxolanes. These intermediates are then reacted with chloroform (B151607) (CHCl₃) in the presence of a phase-transfer catalyst, which generates dichlorocarbene (B158193) (:CCl₂). clockss.org
The research indicates that the dichlorocarbene undergoes an insertion reaction into the α-C-H bond at the C2 position of the dioxolane ring, not the C-O bonds. clockss.org This leads to the formation of the this compound structure. clockss.org This specific reactivity highlights that, for this system, C-H insertion at the activated C2 position is the favored pathway over the more energetically demanding insertion into the stable C-O single bonds of the acetal ring.
Applications of 2 Dichloromethyl 1,3 Dioxolane in Advanced Synthetic Chemistry
Building Blocks for Complex Organic Molecules
The inherent reactivity of 2-(dichloromethyl)-1,3-dioxolane makes it a valuable precursor for the construction of intricate molecular architectures. The two chlorine atoms on the methyl group provide reactive sites for nucleophilic substitution, while the dioxolane ring can act as a protecting group for a carbonyl functional group, which can be revealed later in a synthetic sequence.
Synthesis of Diverse Functionalized Organic Scaffolds
While direct and extensive research on the application of this compound in the synthesis of diverse functionalized organic scaffolds is not widely documented in publicly available literature, its potential can be inferred from the reactivity of related compounds. The dichloromethyl group serves as a latent carbonyl or carboxyl group, which, after transformation, can participate in various cyclization and condensation reactions to form a multitude of heterocyclic and carbocyclic frameworks.
The general class of dioxolanes is recognized for its role in the synthesis of complex structures. For instance, the use of bifunctional starting materials in multicomponent reactions, such as the Passerini reaction, allows for the diastereoselective synthesis of functionalized bicyclic scaffolds. Although not specifically employing this compound, these methodologies highlight the potential for dioxolane-containing fragments to be incorporated into complex molecular designs. The presence of the reactive dichloromethyl group in this compound suggests its suitability for similar transformations, potentially leading to novel scaffolds with unique three-dimensional arrangements.
Role in Pharmaceutical and Agrochemical Synthesis
The utility of this compound extends to the synthesis of biologically active molecules, where it serves as a key intermediate in the production of pharmaceuticals and agrochemicals.
Intermediates for Bioactive Compounds and Drug Development
A significant application of 2-(chloromethyl)-1,3-dioxolane, a closely related compound, is as a crucial intermediate in the synthesis of Doxofylline. orgsyn.org Doxofylline is a bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). orgsyn.org The synthesis of Doxofylline involves the reaction of 2-(chloromethyl)-1,3-dioxolane with theophylline. Given the structural similarity, this compound could potentially be used to synthesize analogs of Doxofylline or other pharmaceutical agents where a dichloromethyl-substituted scaffold is desired.
Furthermore, derivatives of chloromethyl-1,3-dioxolane have been investigated for their potential as tranquilizers and a new class of adrenoceptor antagonists. acs.org This suggests that the core 1,3-dioxolane (B20135) structure, when appropriately functionalized, can interact with biological targets, opening avenues for the development of new therapeutic agents based on the this compound framework.
| Drug/Compound Class | Intermediate | Therapeutic Area |
| Doxofylline | 2-(Chloromethyl)-1,3-dioxolane | Respiratory Diseases |
| Tranquilizers | Chloromethyl-1,3-dioxolane derivatives | Central Nervous System |
| Adrenoceptor Antagonists | Chloromethyl-1,3-dioxolane derivatives | Various |
Application in Herbicide Safener Development
While there is no direct evidence of this compound being used as a herbicide safener, other low-molecular-weight dioxolanes have been studied for their potential as adjuvants for glyphosate-based herbicides. google.com These dioxolane derivatives were found to enhance the efficacy of the herbicide, allowing for reduced application rates. google.com The mode of action of these adjuvants is thought to involve increasing the permeability of the plant cuticle and plasma membranes to the active herbicide ingredient. google.com This application of related dioxolanes suggests a potential area of investigation for this compound in agrochemical formulations.
Utilization in Materials Science and Polymer Chemistry
The reactivity of the dichloromethyl group also positions this compound as a candidate for applications in materials science and polymer chemistry.
Monomeric and Comonomeric Applications in Polymerization
Chloromethyl-1,3-dioxolane derivatives are recognized as potential monomers for polymerization and polycondensation reactions. acs.org The general class of 1,3-dioxolanes can undergo cationic ring-opening polymerization to produce polyacetals. wikipedia.orgrsc.orgresearchgate.netresearchgate.net The polymerization behavior is influenced by substituents on the dioxolane ring. For instance, studies on the polymerization of 1,3-dioxolane have shown that substituents at the C2-position can affect the polymerizability of the monomer. researchgate.net
| Polymerization Type | Potential Monomer | Key Feature |
| Cationic Ring-Opening Polymerization | This compound | Reactive dichloromethyl group for functionalization |
| Polycondensation | This compound | Potential for creating novel polymer architectures |
Enhancement of Reactivity in Cationic Copolymerization
The cationic ring-opening polymerization of cyclic acetals like 1,3-dioxolane is a well-established method for producing polyacetal resins. The reactivity of the monomer in this process is highly sensitive to its structure, particularly the nature of any substituents on the dioxolane ring.
Research into the polymerization of substituted 1,3-dioxolanes has shown that substituents on the C4 position can slow the rate of polymerization, but still yield viscous polymer materials. researchgate.net However, the presence of substituents at the C2 position has a much more profound and generally negative impact on polymerizability using standard cationic initiators. researchgate.net
The this compound monomer possesses a dichloromethyl group at the C2 position. This group is strongly electron-withdrawing, which significantly reduces the electron density of the adjacent oxygen atoms within the ring. For cationic ring-opening polymerization to occur, these oxygen atoms must act as nucleophiles to attack the propagating cationic chain end (or be activated by an initiator). The reduced basicity and nucleophilicity caused by the C2-dichloromethyl group deactivates the monomer, making it resistant to polymerization under conditions that would readily polymerize unsubstituted 1,3-dioxolane. researchgate.net Therefore, rather than enhancing reactivity, the dichloromethyl group at the C2 position is expected to severely hinder or prevent cationic copolymerization.
| Monomer | Substituent Position | Expected Polymerization Behavior (Cationic Initiation) | Reference |
|---|---|---|---|
| 1,3-Dioxolane | Unsubstituted | Polymerizes readily to a crystalline solid. | researchgate.net |
| 4-Methyl-1,3-dioxolane | C4 | Polymerizes, but at a slower rate than the unsubstituted monomer. | researchgate.net |
| This compound | C2 | Not expected to polymerize due to strong deactivation by the electron-withdrawing group. | researchgate.net |
Protecting Group Chemistry in Carbohydrate Synthesis
In the multistep synthesis of complex carbohydrates, the selective protection and deprotection of hydroxyl groups is of paramount importance. Orthoesters are a valuable class of protecting groups for 1,2- and 1,3-diols, offering stability under various conditions while being selectively removable under mild acidic hydrolysis.
Formation of Orthoesters with Sugar Derivatives
A novel application for dioxolane-based structures is in the formation of specialized orthoester protecting groups for sugar derivatives. tandfonline.comresearchgate.netglobalauthorid.com Research has demonstrated that 2-dichloromethyl-1,3-dioxolan-2-yl orthoesters can be formed on sugar molecules, serving as a potential protecting group. tandfonline.comresearchgate.netresearchgate.net
The synthesis involves the reaction of a suitable precursor, 2-dichloromethylene-1,3-dioxolane, with a sugar derivative that has appropriately positioned hydroxyl groups. researchgate.netresearchgate.net The reaction proceeds in neutral media to form the target orthoester. researchgate.netresearchgate.net These resulting orthoesters are notable for their lability under mild acidic conditions, which allows for their easy removal without disturbing other sensitive protecting groups that may be present on the carbohydrate scaffold. researchgate.netresearchgate.net This strategy provides a useful method for the temporary protection of diol functionalities during complex synthetic sequences. researchgate.netresearchgate.net
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Acetal-Protected Sugar Derivative (with vicinal diol) | 2-Dichloromethylene-1,3-dioxolane | Neutral Media | 2-Dichloromethyl-1,3-dioxolan-2-yl orthoester of the sugar | researchgate.netresearchgate.net |
Advanced Structural Characterization and Spectroscopic Analysis in 2 Dichloromethyl 1,3 Dioxolane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
In the ¹H NMR spectrum of 2-(dichloromethyl)-1,3-dioxolane, distinct signals corresponding to the different types of protons in the molecule are expected. Although direct experimental spectra are not publicly documented, the chemical shifts (δ) can be predicted with high confidence.
The spectrum is anticipated to show three main groups of signals:
A signal for the single proton on the dichloromethyl group (-CHCl₂). Due to the strong electron-withdrawing effect of the two chlorine atoms, this proton would be significantly deshielded and is expected to appear as a triplet downfield.
A signal for the acetal (B89532) proton at the C2 position of the dioxolane ring (O-CH-O). This proton is coupled to the dichloromethyl proton and would likely appear as a doublet.
Signals for the four protons on the ethylene (B1197577) bridge of the dioxolane ring (-OCH₂CH₂O-). These protons are chemically equivalent in a symmetric environment and would typically present as a multiplet.
For comparison, the related compound 2-chloromethyl-1,3-dioxolane (B1265877) shows signals for its ring protons and acetal proton, providing a basis for these predictions. chemicalbook.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| -CHCl₂ | ~5.8 - 6.2 | Doublet | Shift is downfield due to two chlorine atoms. Coupled to the C2 proton. |
| O-CH-O (C2-H) | ~5.2 - 5.5 | Triplet | Acetal proton. Coupled to the -CHCl₂ proton. |
| -OCH₂CH₂O- (C4-H, C5-H) | ~3.9 - 4.2 | Multiplet | Protons of the dioxolane ring ethylene bridge. |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected, corresponding to the dichloromethyl carbon, the acetal carbon (C2), and the equivalent ethylene carbons (C4 and C5) of the dioxolane ring.
The acetal carbon (C2) is expected to appear significantly downfield, typically in the range of 95-105 ppm, which is characteristic for carbons bonded to two oxygen atoms. chemicalbook.com
The ethylene carbons (C4 and C5) of the dioxolane ring are predicted to have a chemical shift in the range of 65-70 ppm. chemicalbook.com
The dichloromethyl carbon (-CHCl₂) would be influenced by the two attached chlorine atoms, and its signal is expected in the 65-75 ppm range.
Data from unsubstituted 1,3-dioxolane (B20135) and its substituted derivatives serve as a reference for these predictions. chemicalbook.comdocbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| O-CH-O (C2) | ~100 - 105 | Acetal carbon, deshielded by two oxygen atoms. |
| -CHCl₂ | ~65 - 75 | Carbon attached to two chlorine atoms. |
| -OCH₂CH₂O- (C4, C5) | ~65 - 70 | Equivalent carbons of the ethylene bridge. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-O, and C-Cl bonds.
Key expected absorption bands include:
C-H stretching: Aliphatic C-H stretching vibrations from the dichloromethyl and dioxolane ring protons are expected in the 2850-3000 cm⁻¹ region.
C-O stretching: Strong, characteristic absorptions corresponding to the C-O-C stretching of the cyclic acetal (ether) linkages are predicted to appear in the 1000-1200 cm⁻¹ region. This is a hallmark feature for dioxolanes. docbrown.infochemicalbook.com
C-Cl stretching: The vibrations of the carbon-chlorine bonds are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.
The analysis of the IR spectrum of the parent compound, 1,3-dioxane, confirms the characteristic C-O stretching vibrations for cyclic ethers in the 1070-1140 cm⁻¹ range. docbrown.info
Predicted IR Absorption Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O-C Stretch (Acetal/Ether) | 1000 - 1200 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
X-ray Crystallography for Absolute Configuration Determination and Molecular Geometry
X-ray crystallography is a powerful technique that can determine the precise three-dimensional structure of a molecule in the solid state, providing definitive information on bond lengths, bond angles, and torsional angles. To date, no crystal structure for this compound has been deposited in public crystallographic databases.
If a single-crystal X-ray diffraction study were performed, it would reveal:
Absolute Configuration: Unambiguous assignment of the stereochemistry if the compound is chiral.
Molecular Geometry: Precise measurements of all bond lengths (C-C, C-O, C-Cl, C-H) and bond angles within the molecule.
Conformation: The exact conformation of the five-membered dioxolane ring, which typically adopts an "envelope" or "twist" conformation to minimize steric strain.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as hydrogen bonds or dipole-dipole forces.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization.
For this compound (C₄H₆Cl₂O₂), the molecular weight is approximately 157.0 g/mol . The mass spectrum would be expected to show a molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The approximate ratio of these peaks would be 9:6:1.
Common fragmentation pathways for ethers and haloalkanes suggest that the primary fragmentation would involve:
Loss of a chlorine radical (•Cl) to give a fragment ion around m/z 121.
Alpha-cleavage , involving the loss of the dichloromethyl radical (•CHCl₂) to yield a stable dioxolanyl cation at m/z 73. This is often a dominant fragmentation pathway for 2-substituted dioxolanes. nih.govnist.gov
Loss of the entire dichloromethyl group leading to characteristic ions. miamioh.edu
Predicted Mass Spectrometry Fragmentation Data
| m/z Value | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 156/158/160 | [C₄H₆Cl₂O₂]⁺ | Molecular Ion (M⁺) cluster |
| 121/123 | [M - Cl]⁺ | Loss of a chlorine radical |
| 73 | [C₃H₅O₂]⁺ | Loss of the dichloromethyl radical (•CHCl₂) |
Computational Chemistry and Theoretical Studies on 2 Dichloromethyl 1,3 Dioxolane Systems
Quantum Chemical Approaches to Conformational Analysis
Quantum chemical methods are fundamental to understanding the three-dimensional arrangement of atoms in 2-(dichloromethyl)-1,3-dioxolane and the energetic relationships between its different spatial orientations, or conformers.
Ab Initio and Density Functional Theory (DFT) Calculations for Dioxolane Ring Systems
For the this compound molecule, theoretical calculations would identify the most stable conformers by considering the orientation of the dichloromethyl group relative to the dioxolane ring. The dioxolane ring itself can adopt different conformations, such as the envelope and twist forms, and the bulky and electronegative dichloromethyl substituent at the C2 position will significantly influence the relative stability of these conformers.
A computational study on dichloromethyl formate (B1220265) using ab initio calculations at the RHF/ and MP2/6-311++G** levels of theory revealed that only one conformer, designated Z,quasi-sp, is predominantly present in various phases. rsc.orgresearchgate.net This conformer is characterized by specific dihedral angles that lock the molecule into a preferred orientation. rsc.orgresearchgate.net A similar approach for this compound would involve calculating the relative energies of all possible conformers to predict the most abundant species.
The choice of computational method and basis set is crucial for obtaining accurate results. DFT methods, such as B3LYP, are often used for their balance of computational cost and accuracy. For halogenated compounds, the inclusion of polarization and diffuse functions in the basis set (e.g., 6-311++G(d,p)) is important for accurately describing the electronic distribution and intermolecular interactions.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Description | Typical Basis Set |
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation for a multi-electron system in a simplified manner. It does not fully account for electron correlation. | 6-31G(d) |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon Hartree-Fock by adding electron correlation effects. | 6-311++G(d,p) |
| Density Functional Theory (DFT) | A method based on the electron density of a system. Various functionals (e.g., B3LYP, M06-2X) are available to approximate the exchange-correlation energy. | 6-311++G(d,p) |
Investigation of Hyperconjugative and Stereoelectronic Interactions
Hyperconjugative and stereoelectronic effects play a significant role in determining the conformational preferences and reactivity of this compound. These interactions involve the delocalization of electrons from a filled orbital to a nearby empty or partially filled orbital.
In the context of the dioxolane ring, key stereoelectronic interactions include the anomeric effect, which involves the interaction between the lone pairs of the oxygen atoms and the antibonding orbital of the C-C or C-H bonds. The presence of the electron-withdrawing dichloromethyl group at the C2 position can significantly modulate these interactions.
Natural Bond Orbital (NBO) analysis is a common computational technique used to investigate these effects. NBO analysis transforms the complex wave function of a molecule into a set of localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and antibonding orbitals. The strength of hyperconjugative interactions can be quantified by the second-order perturbation energy (E(2)) values calculated within the NBO framework.
For example, a study on the conformational stability of 2,3-dichloro-1-propanol (B139626) utilized DFT calculations to show that the most stable conformers are influenced by intramolecular hydrogen bonding and other stereoelectronic interactions. nih.gov Similarly, investigations into piperidones have used NBO analysis to reveal the importance of hyperconjugative interactions, such as the nN→σC–H interaction, in dictating conformational stability. beilstein-journals.org For this compound, NBO analysis would likely reveal significant interactions between the oxygen lone pairs and the antibonding orbitals of the C-Cl bonds (nO→σC-Cl), influencing the orientation of the dichloromethyl group.
Table 2: Key Stereoelectronic Interactions in Dioxolane Systems
| Interaction Type | Description | Expected Influence on this compound |
| Anomeric Effect | Interaction of oxygen lone pairs with adjacent antibonding σ* orbitals. | Stabilizes conformations where the dichloromethyl group is axial. |
| Gauche Effect | Tendency of adjacent electronegative substituents to adopt a gauche conformation. | May influence the torsional angle of the C-C bonds in the ring. |
| Hyperconjugation | Delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent antibonding orbital. | Interactions involving the C-Cl bonds will affect bond lengths and angles. |
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solution or a biological environment. MD simulations model the movement of atoms and molecules over time based on classical mechanics.
For this compound, MD simulations could provide insights into its solvation properties, its diffusion characteristics, and its interactions with other molecules. The accuracy of MD simulations heavily relies on the quality of the force field used to describe the potential energy of the system. A force field is a set of parameters that define the energy of a molecule as a function of its atomic coordinates. For a molecule like this compound, a well-parameterized force field that accurately describes the interactions of the chlorinated carbon and the dioxolane ring is essential.
MD simulations can be used to calculate various properties, including:
Radial Distribution Functions (RDFs): To understand the solvation shell structure around the molecule.
Mean Square Displacement (MSD): To determine the diffusion coefficient.
Hydrogen Bonding Dynamics: To analyze the formation and breaking of hydrogen bonds with solvent molecules.
Computational Insights into Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.
The transition state is a high-energy structure that represents the bottleneck of a reaction. Locating the transition state geometry and calculating its energy allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often used to find transition state structures.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the transition state connects the desired reactants and products. smu.edu The IRC path represents the minimum energy path along the reaction coordinate. smu.edu
For this compound, computational studies could investigate various reactions, such as its hydrolysis, nucleophilic substitution at the dichloromethyl carbon, or ring-opening reactions. For instance, a computational investigation into the cycloaddition reaction of a dichlorobenzonitrile N-oxide with arylacetylenes utilized DFT to explore the reaction mechanism and regioselectivity. researchgate.net A similar approach could be applied to reactions involving this compound to predict the most likely reaction pathways and product distributions.
Derivatization and Functionalization Strategies for 2 Dichloromethyl 1,3 Dioxolane
Selective Functional Group Transformations
The dichloromethyl group is the primary site for functionalization, while the 1,3-dioxolane (B20135) ring typically acts as a stable protecting group for a 1,2-diol. The stability of this ring under many conditions allows for selective reactions targeting the carbon-chlorine bonds.
One of the key transformations is the hydrolysis of the dichloromethyl group. This reaction can be controlled to yield either the corresponding aldehyde or carboxylic acid. For instance, the conversion of the -CHCl₂ group to a formyl group (-CHO) creates 2-formyl-1,3-dioxolane, a valuable intermediate. This transformation is pivotal as 2-formyl-1,3-dioxolane serves as a protected form of glyoxal, which can be used in subsequent reactions.
Furthermore, the 1,3-dioxolane ring itself can undergo transformations, although this is less common due to its general stability. The ring is stable under basic, reductive, and many oxidative conditions. However, it is susceptible to cleavage under acidic conditions. This lability towards acids allows for the deprotection of the diol, which can be a strategic step in a multi-step synthesis. Ring-opening reactions can also be achieved with certain nucleophiles or strong Lewis acids, providing another avenue for derivatization. Research has shown that while acyclic esters are readily hydrolyzed under aqueous alkaline conditions, the cyclic acetal (B89532) of the dioxolane ring remains surprisingly stable, a property that can be exploited for selective purification. google.com
A notable method for the synthesis of 2-dichloromethyl-1,3-dioxolane derivatives involves the insertion of dichlorocarbene (B158193) into the C(2)-H bond of a 2-substituted 1,3-dioxolane. researchgate.net This reaction, often performed under phase-transfer catalysis conditions, highlights the stability of the dichloromethyl group once formed. researchgate.net
| Transformation | Reagents/Conditions | Product |
| Hydrolysis of -CHCl₂ | Controlled acidic or basic conditions | 2-Formyl-1,3-dioxolane or 2-Carboxy-1,3-dioxolane |
| Dioxolane Ring Cleavage | Acidic conditions (e.g., aqueous HCl) | Ethylene (B1197577) glycol and dichloroacetaldehyde (B1201461) |
| Carbene Insertion | Chloroform (B151607), Phase Transfer Catalyst | 2-Dichloromethyl-1,3-dioxolane derivatives |
Synthesis of Aminomethyl and Other Functionalized Dioxolane Analogs
The two chlorine atoms on the dichloromethyl group are effective leaving groups, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity is the foundation for synthesizing a wide array of functionalized dioxolane analogs, including the important class of aminomethyl derivatives.
The synthesis of 2-(aminomethyl)-1,3-dioxolane (B1278617) from 2-(dichloromethyl)-1,3-dioxolane can be envisioned through a two-step process involving an intermediate azide (B81097). The dichloromethyl compound can be reacted with a nucleophile like sodium azide to replace the chlorine atoms. Subsequent reduction of the resulting azido- or diazido-methyl group would yield the desired aminomethyl functionality.
This nucleophilic substitution pathway is not limited to amination. A variety of other nucleophiles can be employed to introduce different functional groups at the 2-position of the dioxolane ring. For example, reaction with alkoxides would yield ether derivatives, while reaction with thiolates would produce thioethers. The general reactivity of the dioxolane structure in such substitutions allows for the creation of diverse molecular architectures. For instance, syntheses of related aminoethyl-1,3-dioxanes have been achieved through the nucleophilic substitution of a tosylate, demonstrating the viability of this approach within similar heterocyclic systems. researchgate.net
Table of Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Product Analog |
|---|---|---|---|
| Ammonia/Amines | NH₃, RNH₂, R₂NH | Amino | 2-(Aminomethyl)-1,3-dioxolane |
| Azide | NaN₃ | Azido | 2-(Azidomethyl)-1,3-dioxolane |
| Hydroxide (B78521) | NaOH | Hydroxyl (leading to Formyl) | 2-Formyl-1,3-dioxolane |
| Alkoxide | NaOR | Alkoxy | 2-(Alkoxymethyl)-1,3-dioxolane |
| Thiolate | NaSR | Thioether | 2-(Thio-methyl)-1,3-dioxolane |
| Cyanide | NaCN | Cyano | 2-(Cyanomethyl)-1,3-dioxolane |
Strategies for Chiral Dioxolane Derivative Synthesis
The synthesis of chiral dioxolane derivatives is of significant interest, particularly for applications in asymmetric synthesis and pharmaceuticals. The primary strategies for inducing chirality in this compound and its derivatives involve either the use of chiral starting materials or the application of stereoselective reactions.
A common and effective approach is to start the synthesis with an enantiomerically pure diol. thieme-connect.de The reaction of a chiral 1,2-diol, such as those derived from tartaric acid or other natural sources, with dichloroacetaldehyde or a synthetic equivalent under acetal formation conditions would yield a chiral this compound. The stereochemistry of the diol directly translates to the stereocenters on the dioxolane ring. This method is widely used because of the commercial availability of a variety of chiral diols.
Another powerful strategy involves the use of chiral catalysts in reactions that form the dioxolane ring. For example, asymmetric 1,3-dipolar cycloaddition reactions between carbonyl ylides and aldehydes, catalyzed by a chiral metal complex, can produce chiral 1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org
Furthermore, stereoselectivity can be achieved during the functionalization of a pre-existing dioxolane. Reactions proceeding through a 1,3-dioxolan-2-yl cation intermediate can be influenced by the existing stereochemistry of the ring, leading to stereoselective trapping of the cation by a nucleophile. nih.govmdpi.com This approach allows for the controlled formation of new stereocenters. Chiral 1,3-dioxolan-4-ones, derived from readily available and enantiomerically pure α-hydroxy acids like mandelic or lactic acid, have proven to be excellent substrates for asymmetric synthesis, acting as chiral acyl anion equivalents. mdpi.com
Summary of Chiral Synthesis Strategies
| Strategy | Description | Example |
|---|---|---|
| Chiral Starting Materials | Use of enantiopure 1,2-diols to form the dioxolane ring, transferring the chirality to the final product. | Reaction of (2R,3R)-butane-2,3-diol with dichloroacetaldehyde. |
| Chiral Catalysis | Employment of a chiral catalyst (e.g., a metal-ligand complex) to guide the stereochemical outcome of the ring-forming reaction. organic-chemistry.org | Asymmetric cycloaddition catalyzed by a chiral Ni(II) complex. organic-chemistry.org |
| Diastereoselective Reactions | Utilizing the existing chirality in a modified dioxolane (e.g., a dioxolan-4-one) to direct the formation of new stereocenters. mdpi.com | Alkylation of a chiral 1,3-dioxolan-4-one (B8650053) derived from mandelic acid. mdpi.com |
| Stereospecific Intermediate Trapping | Generation of a chiral cation intermediate from the dioxolane that is then trapped by a nucleophile in a stereospecific manner. nih.govmdpi.com | Oxidative formation of a 1,3-dioxolan-2-yl cation followed by nucleophilic attack. nih.govmdpi.com |
Emerging Research Directions and Future Perspectives in 2 Dichloromethyl 1,3 Dioxolane Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of 2-(dichloromethyl)-1,3-dioxolane often involves methods that may not align with modern principles of green chemistry. Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols. Key areas of interest include the use of advanced catalytic systems and alternative energy sources to minimize waste and environmental impact.
One promising approach involves the application of phase transfer catalysis (PTC). For instance, the synthesis of related 2-dichloromethyl-1,3-dioxolane derivatives has been achieved through carbene insertion using chloroform (B151607) with triethylbenzylammonium chloride (TEBA) as a phase transfer catalyst. researchgate.net Another innovative technique is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields for the formation of the intermediate 1,3-dioxolane (B20135) ring. researchgate.net
Further research is anticipated to focus on "green" catalysts, such as heteropoly acids, which have proven effective in the synthesis of other dioxolanes from biomass-derived feedstocks like furfural. researchgate.net The exploration of bio-based precursors, such as lactic acid and formaldehyde, for creating the dioxolane framework itself represents another frontier in sustainable chemistry, aiming to reduce reliance on fossil fuels. rsc.org The development of metal-free radical processes could also offer a milder and more environmentally benign pathway to dioxolane derivatives. organic-chemistry.org
Table 1: Comparison of Synthetic Methodologies for Dioxolane Synthesis
| Methodology | Key Features | Potential for Sustainability | Reference |
|---|---|---|---|
| Phase Transfer Catalysis (PTC) | Facilitates reaction between immiscible reactants (e.g., chloroform and aqueous phase); uses catalysts like TEBA. | Reduces the need for harsh solvents and can improve reaction efficiency. | researchgate.net |
| Microwave-Assisted Synthesis | Rapid heating leads to significantly shorter reaction times. | Energy efficient; often leads to higher yields and cleaner reactions. | researchgate.net |
| Heteropoly Acid Catalysis | Utilizes solid acid catalysts that are reusable and non-corrosive. | High atom economy, catalyst recyclability, and applicability to biomass-derived starting materials. | researchgate.net |
| Bio-based Precursors | Synthesis from renewable resources like lactic acid. | Reduces carbon footprint and dependence on petrochemicals. | rsc.org |
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
The dichloromethyl group is the primary center of reactivity in this compound, conferring a distinct chemical personality upon the molecule. While its role in nucleophilic substitution is recognized, there is considerable scope for exploring more complex and novel transformations. ontosight.ai The electron-withdrawing nature of the two chlorine atoms makes the attached carbon atom highly electrophilic, rendering the compound more reactive in nucleophilic substitutions and cationic polymerization reactions compared to trifluoromethyl analogues.
Future research will likely delve into previously unexplored reactivity patterns. This could include:
Selective Monosubstitution: Developing conditions to selectively replace only one of the chlorine atoms, leading to monochloro-monosubstituted products that would be valuable intermediates for further functionalization.
Reductive Chemistry: Investigating the reduction of the dichloromethyl group to a chloromethyl or methyl group, thereby providing access to a different set of dioxolane derivatives.
Ring-Opening Reactions: Exploring the stability of the dioxolane ring under various reaction conditions designed to transform the dichloromethyl group. Controlled ring-opening could lead to the synthesis of valuable acyclic compounds.
Organometallic Chemistry: Using the dichloromethyl group as a handle to form organometallic reagents, which could then participate in a wide array of carbon-carbon bond-forming reactions.
The known synthesis of the compound via dichlorocarbene (B158193) insertion into the C(2)–H bond of a parent dioxolane highlights a specific and powerful transformation that could be expanded to a wider range of substrates. researchgate.net
Integration into Advanced Drug Discovery and Material Design Pipelines
The structural motifs present in this compound make it an attractive candidate for integration into applied research, particularly in the fields of medicine and material science.
In drug discovery , the 1,3-dioxolane ring is a recognized pharmacophore found in various biologically active compounds. The parent compound, 2-(chloromethyl)-1,3-dioxolane, is a key pharmaceutical intermediate in the synthesis of Doxofylline, a bronchodilator used for treating asthma and COPD. valeshvarbiotech.com This established use provides a strong rationale for exploring this compound and its derivatives for similar or novel therapeutic applications. Furthermore, studies on related dioxolane structures have reported significant antibacterial and antifungal activities, suggesting a potential avenue for developing new antimicrobial agents.
In material science , the compound's bifunctional nature makes it a versatile building block. The two chlorine atoms offer sites for creating cross-linked polymers or for initiating cationic polymerization, which can be used to produce materials with tailored properties. The inherent polarity and stability of the dioxolane ring also suggest potential applications as specialized solvents or additives. The broader class of 1,3-dioxolanes is being investigated as "green" or biobased solvents, indicating a sustainable application for these structures. rsc.org
Structure-Reactivity Relationships for Targeted Applications
Key relationships that warrant further investigation include:
Electronic Effects: The presence of electron-withdrawing or electron-donating groups elsewhere on the dioxolane ring can influence the electrophilicity of the dichloromethyl carbon, thereby tuning its reactivity in substitution reactions. For example, the presence of chloromethyl groups increases electrophilicity compared to trifluoromethyl groups.
Steric Hindrance: The substitution pattern on the dioxolane ring can create steric hindrance that affects the kinetics of reactions. Mono-substituted derivatives often exhibit faster reaction kinetics due to lower steric bulk compared to di-substituted versions.
Conformational Effects: The introduction of rigid substituents, such as a phenyl group, can lock the dioxolane ring into specific conformations. researchgate.net This can be leveraged in asymmetric synthesis where precise three-dimensional control is essential.
By systematically modifying the structure—for instance, by creating a library of derivatives with different substituents at the 4 and 5 positions of the dioxolane ring—and studying the resulting changes in chemical properties and biological activity, researchers can develop predictive models. These models will enable the rational design of novel molecules with optimized performance for applications ranging from targeted pharmaceuticals to high-performance polymers.
Table 2: Structure-Reactivity Insights for Dioxolane Derivatives
| Structural Feature | Influence on Reactivity | Potential Application | Reference |
|---|---|---|---|
| Chloromethyl vs. Trifluoromethyl Group | Chloromethyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions and cationic polymerization. | Polymer chemistry, synthesis of highly reactive intermediates. | |
| Mono- vs. Di-substitution | Mono-substituted derivatives exhibit lower steric hindrance, leading to faster reaction kinetics. | Fine-tuning reaction rates in copolymerization. | |
| Aromatic vs. Aliphatic Substituents | Aromatic groups (e.g., phenyl) introduce rigidity and can influence crystal packing through hydrogen bonds. | Asymmetric synthesis, development of crystalline materials. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
